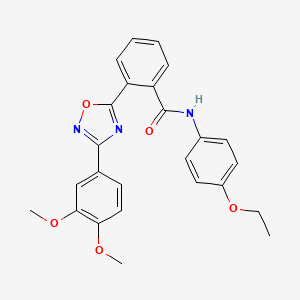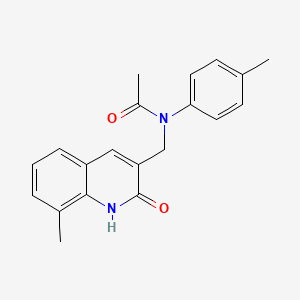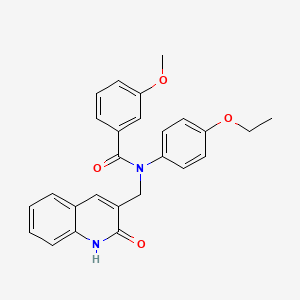
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide, also known as CLQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CLQ is a sulfonamide derivative that has been shown to exhibit antimalarial, antitumor, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. Its antimalarial properties have been demonstrated in vitro and in vivo, making it a promising candidate for the treatment of malaria. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has also been shown to exhibit antitumor activity, particularly against breast cancer cells. In addition, 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has anti-inflammatory properties that make it a potential treatment option for inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The exact mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is not fully understood. However, it is believed that 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide exerts its antimalarial activity by interfering with the heme detoxification pathway in Plasmodium falciparum, the parasite responsible for causing malaria. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide may also inhibit the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has been shown to have a low toxicity profile and is well-tolerated in animals. In vitro studies have shown that 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide can induce apoptosis in cancer cells and inhibit the growth of Plasmodium falciparum. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide has also been shown to reduce inflammation in animal models of rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is its low toxicity profile, which makes it a safe compound to work with in the laboratory. 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is also relatively easy to synthesize and purify. One limitation of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide. One area of interest is the optimization of its antimalarial activity. This could involve the development of derivatives of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide that exhibit increased potency against Plasmodium falciparum. Another area of interest is the investigation of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide's potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to fully understand the mechanism of action of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide and to optimize its therapeutic potential.
Synthesemethoden
The synthesis of 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide involves the reaction of 2-hydroxy-6-methylquinoline with chloroacetyl chloride, followed by the reaction of the resulting intermediate with N-methylbenzenesulfonamide. The final product is obtained through purification and recrystallization. This synthesis method has been optimized to produce high yields of pure 4-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-methylbenzenesulfonamide.
Eigenschaften
IUPAC Name |
4-chloro-N-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-12-3-8-17-13(9-12)10-14(18(22)20-17)11-21(2)25(23,24)16-6-4-15(19)5-7-16/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFZDHQPWZQADP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


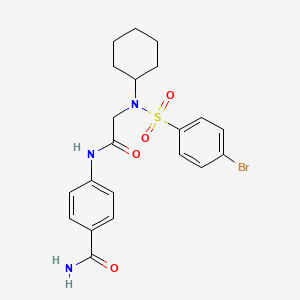
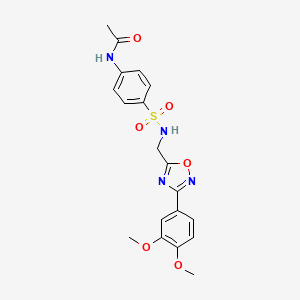
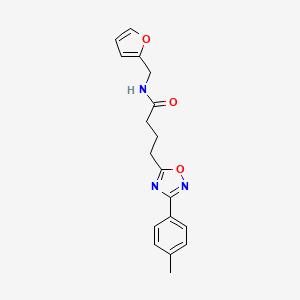

![2-[2-chloro-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B7710998.png)


